Triphenylsulfonium triflate

Übersicht

Beschreibung

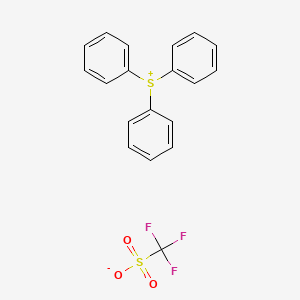

Triphenylsulfonium triflate is a chemical compound known for its role as a photoacid generator. It consists of a triphenylsulfonium cation and a triflate anion. This compound is widely used in various scientific and industrial applications due to its ability to generate strong acids upon exposure to light .

Vorbereitungsmethoden

Triphenylsulfonium triflate can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsulfonium chloride with silver triflate in an organic solvent. The reaction typically occurs under mild conditions and results in the formation of this compound as a white crystalline solid . Industrial production methods often involve similar reaction conditions but on a larger scale to meet the demand for this compound in various applications .

Analyse Chemischer Reaktionen

Triphenylsulfonium triflate undergoes several types of chemical reactions, including photodissociation and substitution reactions. As a photoacid generator, it releases protons upon exposure to light, leading to the formation of strong acids such as triflic acid . This photodissociation process involves the cleavage of the carbon-sulfur bond, resulting in the formation of phenyl radicals and diphenylsulfonium cations . The major products formed from these reactions include triflic acid, diphenyl sulfide, benzene, and biphenyl .

Wissenschaftliche Forschungsanwendungen

Photolithography

Triphenylsulfonium triflate is widely used as a photoacid generator in photolithographic processes. Its ability to generate acids upon exposure to light allows for precise control over the polymerization reactions necessary for creating microstructures on semiconductor wafers.

- Case Study : In studies involving photolithographic materials, the incorporation of this compound has led to improved resolution and feature definition in photoresists, enhancing the performance of microelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, this compound has been shown to enhance the performance of wide band-gap polymer light-emitting diodes. It improves charge injection and transport properties, which are crucial for efficient device operation.

- Data Table: Performance Metrics of OLEDs with this compound

| Parameter | Without this compound | With this compound |

|---|---|---|

| Turn-on Voltage (V) | 5.0 | 2.5 |

| Luminance (cd/m²) | 100 | 300 |

| Efficiency (lm/W) | 10 | 20 |

These improvements indicate that this compound can significantly reduce the operational voltage and enhance luminous efficiency .

Organic Synthesis

This compound serves as a catalyst in various organic synthesis reactions, including electrophilic aromatic substitutions and C-C bond formations. Its strong Lewis acidity facilitates bond activation, leading to efficient transformations.

- Case Study : Research has demonstrated that the use of this compound in C-C bond formation reactions results in higher yields compared to traditional methods. For example, reactions involving phenolic compounds showed increased reactivity and selectivity when catalyzed by this compound .

Mechanistic Insights

The primary reaction mechanism involving this compound is its photodissociation under ultraviolet light, which can be described by the following equations:This process generates highly reactive phenyl radicals that can initiate free radical polymerization or participate in other chemical transformations .

Wirkmechanismus

The mechanism of action of triphenylsulfonium triflate involves its ability to generate strong acids upon exposure to light. When irradiated with ultraviolet light, the compound undergoes photodissociation, leading to the cleavage of the carbon-sulfur bond and the release of protons . These protons can then participate in various chemical reactions, such as catalyzing polymerization processes or modifying the electrical properties of materials . The molecular targets and pathways involved in these reactions include the formation of phenyl radicals and diphenylsulfonium cations, which play a crucial role in the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

Triphenylsulfonium triflate is unique among photoacid generators due to its high efficiency in generating strong acids and its ability to enhance the luminescence and charge transport properties of materials . Similar compounds include triphenylsulfonium hexafluorophosphate and triphenylsulfonium tetrafluoroborate, which also function as photoacid generators but may differ in their reactivity and efficiency . This compound stands out due to its triflate anion, which is known for its strong acidity and stability .

Biologische Aktivität

Triphenylsulfonium triflate (TPS-Tf) is a versatile compound widely recognized for its significant biological and chemical activities, particularly in the fields of polymer chemistry and photolithography. This article provides a comprehensive overview of its biological activity, synthesis methods, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a triphenylsulfonium cation and a triflate anion. It is characterized by its high stability and strong Lewis acidity, which facilitates various chemical transformations. Upon exposure to ultraviolet (UV) light, TPS-Tf undergoes photodissociation, generating protons and phenyl radicals that contribute to its reactivity in numerous applications.

1. Photoacid Generation

TPS-Tf serves as a photoacid generator (PAG), releasing protons upon UV irradiation. This property is crucial in applications such as:

- Photolithography : Used in the production of microelectronic devices by enabling high-resolution patterning.

- Polymer Chemistry : Initiates polymerization processes, allowing for the synthesis of well-defined polymers with tailored properties for organic light-emitting diodes (OLEDs) and other electronic materials .

2. Charge Transport Enhancement in OLEDs

Research indicates that the incorporation of TPS-Tf in OLEDs significantly improves charge injection and transport properties. A study demonstrated that:

- The addition of TPS-Tf reduced the turn-on voltage of OLEDs by half.

- Enhanced luminance was observed at lower operating voltages due to improved energetic alignment at the polymer/anode interface .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Direct synthesis from triphenylsulfonium chloride : Reacting with silver triflate.

- Salt metathesis : Combining triphenylsulfonium iodide with sodium triflate.

These methods allow for variations in purity and yield depending on the desired application .

Table 1: Summary of Key Research Findings

Case Studies

- OLED Applications : A study highlighted that TPS-Tf effectively modifies the electrical characteristics of conjugated polymers, leading to dual emission from polymer excitons and electroplexes formed at the interfaces .

- Lithographic Performance : The development of a polymer-bound PAG using TPS-Tf showed improved sensitivity and resolution compared to conventional resists, demonstrating its potential in advanced lithography techniques .

Eigenschaften

IUPAC Name |

trifluoromethanesulfonate;triphenylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYMLNNRGCYLSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886569 | |

| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66003-78-9 | |

| Record name | Triphenylsulfonium triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66003-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does triphenylsulfonium triflate function in chemically amplified resists?

A: this compound (TPS-Tf) acts as a photoacid generator (PAG) in chemically amplified resists. Upon exposure to UV or other forms of radiation, TPS-Tf undergoes photolysis, generating a strong acid, typically triflic acid (TfOH). [, , , , , , , , , ] This acid then catalyzes chemical reactions within the resist material, leading to changes in its solubility and enabling pattern formation.

Q2: What are the downstream effects of acid generation by TPS-Tf in photoresists?

A: The acid generated by TPS-Tf initiates various reactions depending on the resist type. In positive resists, it catalyzes the deprotection of acid-labile groups, increasing solubility in the developer. [, ] In negative resists, it can induce crosslinking of polymer chains or promote reactions that decrease solubility. [, ]

Q3: How does the polymer matrix influence the acid generation efficiency of TPS-Tf?

A: The polymer matrix can significantly impact TPS-Tf's acid generation efficiency. For instance, fluorinated polymers can interact with thermalized electrons generated during EUV exposure, potentially interfering with acid generation and decreasing the yield. [] On the other hand, certain polymer matrices can enhance acid production through sensitization mechanisms. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H15F3O3S2. Its molecular weight is 412.43 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A: Yes, various spectroscopic techniques have been employed to characterize TPS-Tf. Infrared (IR) spectroscopy reveals interactions between TPS-Tf and phenolic OH groups in resist formulations. [, ] Nuclear Magnetic Resonance (NMR) studies, specifically 13C NMR, provide insights into the interaction of TPS-Tf with phenolic resins, further elucidating its behavior in resist systems. [] Electron Paramagnetic Resonance (EPR) spectroscopy has been used to investigate the free radical products generated upon irradiation of TPS-Tf in different polymer matrices. []

Q6: How does the stability of this compound vary under different conditions?

A: TPS-Tf exhibits varying stability depending on the environment. While generally stable in solid form, it can undergo degradation in the presence of certain bases. Strong, nucleophilic bases like trioctylamine can lead to silyl group transfer and subsequent degradation through methyl group transfer. []

Q7: What are the potential applications of this compound beyond photolithography?

A7: Beyond photolithography, TPS-Tf has shown promise in other applications:

- Solid-state doping of polyaniline: It can be used to adjust the work function of polyaniline by precisely dosing UV irradiation, leading to changes in its electronic properties. []

- Organic thin-film transistors (OTFTs): It serves as a photoacid generator in photo-curable polyimide gate insulators for OTFTs, offering low-temperature processing and desirable electrical characteristics. []

Q8: Have computational methods been used to study this compound?

A8: Yes, computational studies have contributed to understanding TPS-Tf's behavior:

- Monte Carlo simulations: These simulations have been employed to analyze acid yield upon EUV exposure and determine the thermalization distance of electrons in polymer films containing TPS-Tf. []

- Molecular simulations: These have been used to understand and potentially optimize the fragmentation patterns and efficiency of electron-induced PAG fragmentation in aryl sulfonate-based EUV resists. []

Q9: How does modifying the structure of this compound impact its properties?

A9: Structural modifications to TPS-Tf can significantly affect its properties and performance in resists:

- Cyclopropyl substitution: Replacing phenyl groups with cyclopropyl groups in the sulfonium cation can reduce absorbance at 193 nm and induce a photobleaching effect, potentially leading to improved resolution in photoresists. []

Q10: What strategies can be employed to improve the stability or performance of this compound in formulations?

A10: Several approaches can be used to enhance TPS-Tf's stability or performance:

- Choice of base quencher: Selecting appropriate base quenchers can mitigate the negative impact on acid generation efficiency and improve overall resist performance. []

- Acid amplifier incorporation: Blending TPS-Tf with acid amplifiers like pinanediol monosulfonates can enhance acid yield upon electron beam irradiation, improving resist sensitivity. []

Q11: What analytical methods are used to study this compound in photoresists?

A11: A variety of analytical techniques are employed:

- Quartz Crystal Microbalance (QCM): This technique is valuable for studying the dissolution kinetics of photoresist films containing TPS-Tf, providing real-time information on mass changes during development. [, , ]

- Dissolution Rate Measurement (DRM): DRM helps analyze the development profiles of resists containing different PAGs, including TPS-Tf, providing insights into contrast and potential for resolution and depth of focus latitude. []

- Interdigitated Electrode (IDE) Sensors: These sensors offer a non-destructive method for measuring photoacid generation kinetics (Dill C values) and potentially diffusion coefficients of photoacids generated by TPS-Tf in resist films. [, ]

Q12: Are there any concerns regarding the environmental impact of this compound?

A12: As with many chemicals used in manufacturing processes, the environmental impact of TPS-Tf requires careful consideration. While specific data on its ecotoxicological effects may be limited, responsible handling, use, and disposal practices are crucial to minimize potential risks.

Q13: What strategies can be explored for recycling or managing waste containing this compound?

A: Developing strategies for recycling or responsibly managing waste generated during photoresist production and use is essential for sustainable manufacturing. Research into alternative PAGs with reduced environmental impact and improved waste management practices is crucial. []

Q14: Are there any alternative photoacid generators being explored for photolithography?

A14: Yes, researchers are actively investigating alternative PAGs for next-generation lithography:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.